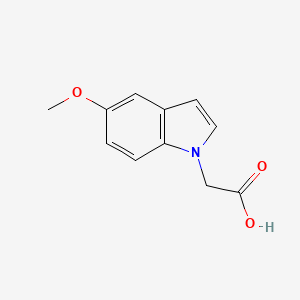

Acide (5-méthoxy-1H-indol-1-yl)acétique

Vue d'ensemble

Description

(5-methoxy-1H-indol-1-yl)acetic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an indole ring substituted with a methoxy group and an acetic acid moiety .

Applications De Recherche Scientifique

(5-methoxy-1H-indol-1-yl)acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its indole structure.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that (5-methoxy-1H-indol-1-yl)acetic acid may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-methoxy-1H-indol-1-yl)acetic acid may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may have similar antioxidant effects at the molecular and cellular levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-1-yl)acetic acid typically involves the reaction of 5-methoxyindole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (5-methoxy-1H-indol-1-yl)acetic acid are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(5-methoxy-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-hydroxy-1H-indol-1-ylacetic acid.

Reduction: Formation of (5-methoxy-1H-indol-1-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

5-hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxyl group instead of a methoxy group.

(5-methoxy-1H-indol-3-yl)acetic acid: A positional isomer with the acetic acid moiety attached to the 3-position of the indole ring.

Uniqueness

(5-methoxy-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the acetic acid moiety at the 1-position of the indole ring differentiates it from other similar compounds and influences its reactivity and interactions .

Activité Biologique

(5-Methoxy-1H-indol-1-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine and biology.

Overview of Biological Activities

Indole derivatives, including (5-methoxy-1H-indol-1-yl)acetic acid, exhibit a wide range of biological activities. These include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antioxidant

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase

These activities are attributed to the compound's ability to interact with various biological targets, influencing multiple biochemical pathways .

Target Interaction

(5-Methoxy-1H-indol-1-yl)acetic acid binds with high affinity to multiple receptors, which mediates its effects. The interactions lead to alterations in cellular signaling pathways, contributing to its therapeutic potential.

Biochemical Pathways

The compound has been shown to modulate several biochemical pathways:

- Reduction of Lipid Peroxidation : It decreases oxidative stress by scavenging superoxide radicals.

- Inhibition of Inflammatory Mediators : It affects the synthesis of eicosanoids, which are involved in inflammatory responses .

Pharmacokinetics

The solubility profile of (5-methoxy-1H-indol-1-yl)acetic acid suggests favorable bioavailability. Its pharmacokinetic properties enhance its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that (5-methoxy-1H-indol-1-yl)acetic acid exhibits significant anticancer properties. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest in the S phase |

| HeLa (Cervical) | 10 | Inhibition of angiogenesis |

The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

In inflammatory models, (5-methoxy-1H-indol-1-yl)acetic acid has shown promising results:

| Inflammatory Marker | Inhibition (%) |

|---|---|

| TNF-alpha | 78 |

| IL-6 | 89 |

These findings suggest that the compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial efficacy of (5-methoxy-1H-indol-1-yl)acetic acid has been evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

This indicates that the compound possesses significant antibacterial properties, making it a potential candidate for treating infections caused by resistant strains .

Propriétés

IUPAC Name |

2-(5-methoxyindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNOCRQLZYVEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.